N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide
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Overview
Description
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide is a synthetic organic compound that features a unique structure combining a 1,2,4-oxadiazole ring with a chloroacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride.
Introduction of the chloroacetamide moiety: The 1,2,4-oxadiazole intermediate is then reacted with 2-chloroacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxadiazole ring and the tert-butyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial applications:
Mechanism of Action
The mechanism of action of N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene
Uniqueness
N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide is unique due to its combination of a 1,2,4-oxadiazole ring and a chloroacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O2/c1-10(2,3)9-13-8(15-17-9)11(4,5)14-7(16)6-12/h6H2,1-5H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZERLZIALNEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(C)(C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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